molecular formula C9H11NO5S B089792 2-(ethylamino)-5-sulfobenzoic acid CAS No. 119-22-2

2-(ethylamino)-5-sulfobenzoic acid

Cat. No.: B089792
CAS No.: 119-22-2
M. Wt: 245.25 g/mol
InChI Key: WXUAZZARGUDIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-5-sulfobenzoic acid, registered under CAS Number 119-22-2 , is a benzoic acid derivative with molecular formula C₉H₁₁NO₅S and a molecular weight of 245.25 g/mol . This compound, also known as N-Ethyl-5-sulfoanthranilic acid, features both a carboxylic acid and a sulfonic acid group on its aromatic ring, contributing to its hydrophilic nature as indicated by a LogP of 0.714 . This chemical serves as a valuable intermediate in organic synthesis and industrial research. It is notably used as a precursor in the synthesis of reactive dyes and azo dyes for textile applications . From an analytical chemistry perspective, this compound can be effectively separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119-22-2

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-(ethylamino)-5-sulfobenzoic acid

InChI

InChI=1S/C9H11NO5S/c1-2-10-8-4-3-6(16(13,14)15)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)(H,13,14,15)

InChI Key

WXUAZZARGUDIHU-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Other CAS No.

119-22-2

Pictograms

Irritant

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Ethylamino 5 Sulfobenzoic Acid

Amination Reactions and Derivatives Formation

The secondary amine group in 2-(ethylamino)-5-sulfobenzoic acid can undergo further amination reactions to form a variety of derivatives. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with electrophiles. For instance, it can be acylated by reacting with acid chlorides or anhydrides to form N-acylated derivatives. libretexts.org Alkylation with alkyl halides can also occur, leading to the formation of tertiary amines. The reactivity of the amine can be influenced by the electronic effects of the other substituents on the aromatic ring. The sulfonic acid group, being strongly electron-withdrawing, can decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions for amination to occur. numberanalytics.com

Sulfonation Reactions and Their Influence on Aromatic Systems

Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto an aromatic ring. openochem.org This reaction is a significant industrial process used in the manufacturing of dyes, detergents, and pharmaceuticals. wikipedia.org The sulfonic acid group is strongly electron-withdrawing, which significantly impacts the chemical properties of the aromatic compound. numberanalytics.comnumberanalytics.com

In the context of this compound, the existing sulfonic acid group deactivates the aromatic ring towards further electrophilic substitution. numberanalytics.com This is because the -SO₃H group withdraws electron density from the ring, making it less attractive to electrophiles. numberanalytics.com Furthermore, the sulfonic acid group is a meta-director, meaning it would direct any incoming electrophile to the positions meta to it. numberanalytics.com However, the ethylamino group is an activating, ortho-, para-director. Therefore, the regiochemical outcome of a sulfonation reaction on this molecule would be a complex interplay of these directing effects.

It is important to note that sulfonation is often a reversible process. openochem.orgwikipedia.orglibretexts.org By heating the sulfonated aromatic compound with dilute sulfuric acid, the sulfonic acid group can be removed. openochem.org This reversibility can be useful for installing the sulfonic acid group as a temporary protecting group to block a specific position on the ring during a synthetic sequence. wikipedia.orglibretexts.org

Carboxylic Acid Functional Group Reactivity in this compound

The carboxylic acid group (–COOH) is a key functional group that imparts acidic properties and provides a site for various chemical transformations. msu.edu Its reactivity is influenced by the adjacent ethylamino group and the sulfonic acid group on the aromatic ring.

Decarboxylation and Oxidation Studies of the Carboxyl Group

The carboxyl group is in a high oxidation state, and further oxidation can lead to its removal as carbon dioxide, a process called decarboxylation. msu.edulibretexts.org This can occur under various reaction conditions, sometimes accompanied by the oxidation of the rest of the molecule. msu.edulibretexts.org For instance, the Hunsdiecker reaction involves the conversion of a silver carboxylate to an organohalide via decarboxylation. msu.edulibretexts.org

The oxidation of aminobenzoic acids has been studied, for example, in the context of enzymatic catalysis. The oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase has been investigated, revealing complex kinetics that are pH-dependent. nih.gov Similar studies on this compound could provide insights into its oxidative stability and potential for enzymatic transformations. The presence of the electron-donating ethylamino group might influence the susceptibility of the aromatic ring to oxidation, while the electron-withdrawing sulfonic acid group could have a stabilizing effect.

Electrophilic Substitution Pathways on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. msu.edu The substituents on the benzene (B151609) ring of this compound play a crucial role in determining the rate and regioselectivity of these reactions.

The ethylamino group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. libretexts.org This is due to its ability to donate electron density to the ring through resonance. It is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

Conversely, the sulfonic acid group is a deactivating group, decreasing the reaction rate. numberanalytics.com It is a meta-directing group. numberanalytics.com The carboxylic acid group is also a deactivating, meta-directing group. youtube.com

Therefore, the outcome of an electrophilic substitution reaction on this compound will be a result of the combined directing effects of these three groups. The powerful activating and ortho-, para-directing effect of the ethylamino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the deactivating nature of the sulfonic and carboxylic acid groups will make the reaction slower than for aniline (B41778) or N-ethylaniline.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. libretexts.orgmasterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. msu.edu

Mechanistic Investigations of Reactions Involving this compound

The mechanisms of the reactions discussed above have been extensively studied for related compounds.

Amination: Acylation of amines typically proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

Sulfonation: The mechanism involves the formation of sulfur trioxide (SO₃) as the electrophile, which is then attacked by the aromatic ring to form a sigma complex (arenium ion). openochem.orgyoutube.com Subsequent deprotonation restores aromaticity. youtube.com

Esterification (Fischer): This is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

Decarboxylation: The mechanism of decarboxylation can vary depending on the reaction conditions and can involve free radical intermediates. msu.edulibretexts.org

Electrophilic Aromatic Substitution: The general mechanism involves the attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. msu.edu

Mechanistic studies on this compound itself would involve techniques such as kinetic studies to determine rate laws and the influence of substituent effects. researchgate.netnih.gov Computational chemistry could be employed to model reaction pathways and transition states, providing insights into the energetics and regioselectivity of various transformations. ruhr-uni-bochum.de Spectroscopic methods like IR and NMR would be crucial for identifying reaction intermediates and products. nih.gov

Advanced Characterization Techniques for 2 Ethylamino 5 Sulfobenzoic Acid and Its Derivatives

Spectroscopic Analysis of 2-(Ethylamino)-5-sulfobenzoic Acid

Spectroscopic methods are indispensable for examining the molecular structure and properties of this compound. Each technique provides unique insights into the compound's architecture, from atomic connectivity to functional groups and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR would provide critical information about the number and environment of hydrogen atoms.

Based on its structure, the expected ¹H NMR spectrum of this compound would feature distinct signals:

Ethyl Group: A triplet signal corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (-CH₂) protons, coupled to the methyl protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and splitting patterns dictated by their position relative to the three different substituents (carboxylic acid, ethylamino, and sulfonic acid).

Amine and Carboxylic Protons: The protons on the amine (-NH-) and carboxylic acid (-COOH) groups would appear as broad singlets, and their positions could shift depending on the solvent and concentration.

While specific experimental ¹H NMR data for this compound is not widely published, the spectrum of a related compound, 2-Chlorobenzoic acid in a DMSO-d₆ solvent, can serve as an illustrative example of signals in the aromatic region. epa.gov

Interactive Data Table: Illustrative ¹H NMR Data for 2-Chlorobenzoic Acid epa.gov Note: This data is for a related compound and serves to illustrate typical NMR signal reporting.

AssignmentChemical Shift (ppm)
Carboxylic Acid Proton13.43
Aromatic Proton7.808
Aromatic Proton7.56
Aromatic Proton7.55
Aromatic Proton7.447

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected IR absorption bands include:

O-H Stretch: A broad band for the carboxylic acid hydroxyl group.

N-H Stretch: A moderate band for the secondary amine.

C-H Stretches: Signals for both aromatic and aliphatic C-H bonds.

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid.

C=C Stretches: Multiple bands for the aromatic ring.

S=O Stretches: Strong bands characteristic of the sulfonic acid group.

An IR spectrum for the closely related 2-sulfobenzoic acid monoammonium salt highlights some of these key features, particularly those of the sulfobenzoic acid backbone. usitc.gov

Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. The molecular formula of this compound is C₉H₁₁NO₅S, with a calculated molecular weight of approximately 245.25 g/mol . piie.com

High-resolution mass spectrometry can determine the monoisotopic mass with high precision. For C₉H₁₁NO₅S, the predicted monoisotopic mass is 245.0358 Da. commonlii.org When coupled with liquid chromatography (LC-MS), the compound can be separated from a mixture before being introduced into the mass spectrometer. piie.com

Interactive Data Table: Predicted MS Data for this compound commonlii.org

AdductAdduct m/zPredicted CCS (Ų)
[M+H]⁺246.04308148.9
[M+Na]⁺268.02502156.4
[M-H]⁻244.02852150.3
[M+K]⁺283.99896153.3
[M+NH₄]⁺263.06962164.9

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic absorption bands due to π→π* electronic transitions within the benzene ring.

The presence of auxochromic groups, such as the ethylamino and sulfonic acid groups, on the benzene ring influences the position and intensity of the absorption maxima (λmax). The UV-Vis spectrum is also sensitive to factors like solvent and pH. For instance, changes in pH can alter the ionization state of the carboxylic acid, sulfonic acid, and amino groups, leading to shifts in the absorption spectrum. Studies on other sulfonated aromatic compounds have shown that protonation can lead to significant shifts in the absorption bands.

Crystallographic Studies of this compound and its Complexes

Currently, detailed crystallographic data for this compound is not available in publicly accessible databases. commonlii.org

Elemental Analysis and Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur should align closely with the theoretical values calculated from its molecular formula, C₉H₁₁NO₅S. This comparison is a critical step in confirming the compound's elemental composition and purity after synthesis. A match within ±0.4% is generally considered acceptable proof of purity.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassCountTotal MassPercentage
CarbonC12.0119108.09944.09%
HydrogenH1.0081111.0884.52%
NitrogenN14.007114.0075.71%
OxygenO15.999579.99532.62%
SulfurS32.06132.0613.07%
Total 245.249 100.00%

Computational and Theoretical Investigations of 2 Ethylamino 5 Sulfobenzoic Acid

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic and Geometric Structure

Quantum chemical calculations, which apply the principles of quantum mechanics to molecular systems, are fundamental to modern chemical research. Density Functional Theory (DFT) is a prominent computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.net A popular functional used within DFT is B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which combines theoretical exactness with empirical parameters to achieve high accuracy for a wide range of molecules. doi.org These calculations are instrumental in determining the geometric and electronic properties of a molecule like 2-(ethylamino)-5-sulfobenzoic acid. doi.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. This calculation systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy.

For this compound, this would involve finding the preferred orientations of the ethylamino, sulfonic acid, and carboxylic acid groups relative to the benzene (B151609) ring. The resulting optimized structure provides key data on the molecule's geometry. While specific calculated values for this molecule are not available in the reviewed literature, a typical output would resemble the data in the table below.

Table 1: Predicted Geometric Parameters for this compound from a Representative DFT Calculation (Note: The values below are illustrative as specific literature data was not found.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC-N (Ethylamino)Data not available
Bond LengthC-S (Sulfonic Acid)Data not available
Bond LengthC-C (Carboxylic Acid)Data not available
Bond AngleC-N-CData not available
Dihedral AngleC-C-N-CData not available

Once the geometry is optimized, the electronic structure can be analyzed in detail. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com A small gap suggests that the molecule can be easily excited and is generally more reactive, while a large gap indicates higher stability. ijarset.com

The Molecular Electrostatic Potential (MEP) surface is another vital output. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP surface helps to visualize the charge distribution, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). researchgate.net For this compound, one would expect negative potential (red/yellow colors on an MEP map) around the oxygen atoms of the sulfonyl and carboxyl groups and the nitrogen atom, indicating these are regions of high electron density.

Table 2: Predicted Electronic Properties for this compound (Note: The values below are illustrative as specific literature data was not found.)

PropertyPredicted Value (Arbitrary Units)Significance
Energy of HOMOData not availableRelates to the ability to donate electrons
Energy of LUMOData not availableRelates to the ability to accept electrons
HOMO-LUMO Energy GapData not availableIndicates chemical reactivity and stability schrodinger.com
Dipole MomentData not availableMeasures the overall polarity of the molecule

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. doi.org By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, as each calculated peak can be assigned to a specific molecular motion (e.g., C-H stretch, N-H bend). Comparing the predicted spectrum with an experimental one can help confirm that the synthesized compound has the correct structure. nih.gov No such theoretical analysis for this compound has been reported in the surveyed literature.

Theoretical Modeling of Reaction Pathways and Mechanistic Insights

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. orgchemres.org By modeling the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, and, most importantly, the transition states that connect them. This allows for the calculation of activation energies, which determine the rate of a reaction. For this compound, theoretical modeling could be used to investigate its synthesis pathways or its potential metabolic transformations. Such studies can help rationalize experimental outcomes and predict the feasibility of new reactions. researchgate.net However, specific theoretical studies on the reaction pathways of this molecule are not present in the reviewed scientific literature.

Applications of 2 Ethylamino 5 Sulfobenzoic Acid in Advanced Materials and Chemical Systems

Role in Dye Chemistry and Chromogen Development

Synthesis of Azo Dyes and Pigments Utilizing Sulfobenzoic Acid Scaffolds

2-(Ethylamino)-5-sulfobenzoic acid serves as a crucial building block in the synthesis of various azo dyes. The general principle of creating azo dyes involves a two-step reaction: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound. unb.canih.gov The presence of the sulfonic acid group in the this compound scaffold imparts desirable properties to the resulting dyes, such as improved water solubility and enhanced binding to fabrics. cuhk.edu.hk

The synthesis process typically begins with the diazotization of an aromatic amine, where the amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. cuhk.edu.hk This diazonium salt is then reacted with a coupling component, which in this context would be or be derived from this compound. The specific aromatic substituents on both the diazonium salt and the coupling component determine the final color of the azo dye. cuhk.edu.hk

For instance, the coupling of a diazotized aniline (B41778) derivative with a molecule containing the this compound framework would result in an azo dye. The ethylamino and sulfonic acid groups on the benzene (B151609) ring of this scaffold influence the electronic properties of the aromatic system, thereby affecting the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. Azo dyes synthesized using such scaffolds can produce a range of colors including yellows, reds, oranges, and browns. unb.ca

The following table provides a generalized overview of the synthesis steps:

StepReactionReagentsConditions
1DiazotizationAromatic amine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)0-5 °C
2CouplingDiazonium salt, this compound derivative, Base (e.g., NaOH)0-5 °C

Design and Performance of Reactive Dyes for Various Substrates

Reactive dyes are a class of colored organic substances that form a covalent bond with the substrate they are applied to, such as cotton or other cellulosic fibers. This covalent linkage results in dyes with excellent wash fastness properties. The this compound moiety can be incorporated into the structure of reactive dyes to enhance their performance.

The sulfonic acid group (-SO₃H) is a key functional group in many reactive dyes. It increases the water solubility of the dye, which is essential for the dyeing process, and can also play a role in the dye's affinity for the fiber. The ethylamino group (-NHCH₂CH₃) can act as a site for attaching the reactive group or can modify the chromophore's electronic properties.

The performance of reactive dyes is evaluated based on several factors, including their fixation efficiency (the percentage of dye that covalently bonds to the fiber), wash fastness, and light fastness. The structure of the dye molecule, including the presence and position of groups like those in this compound, significantly influences these properties. For example, the introduction of specific functional groups can lead to dyes with shades ranging from yellow to reddish-orange with good light and wash fastness. researchgate.net

Coordination Chemistry and Ligand Design with this compound

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional structures. The carboxylic acid and sulfonic acid groups of this compound can coordinate to metal centers, acting as bridging ligands to form robust frameworks. researchgate.net

The synthesis of MOFs and coordination polymers often involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are heated in a solvent. nih.gov The choice of metal ion, ligand, and reaction conditions dictates the final structure and properties of the resulting material. For instance, the reaction of metal salts with ligands containing sulfonate and carboxylate groups, similar to this compound, has been shown to produce coordination polymers with diverse dimensionalities, from 1D chains to 3D frameworks. researchgate.net

The incorporation of functional groups like the amino group in the ligand can introduce specific functionalities into the MOF. For example, amino-functionalized MOFs have been synthesized using ligands like 2-aminoterephthalic acid, which shares structural similarities with this compound. nih.gov These amino groups can enhance properties such as catalytic activity or gas sorption selectivity.

Ligand Binding Modes and Supramolecular Assembly

The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonds and π-π stacking, governs the supramolecular assembly of the resulting frameworks. nso-journal.org Supramolecular assemblies are highly organized systems of molecules held together by these non-covalent forces. nih.gov The specific arrangement of the ligands and metal centers determines the porosity, stability, and functional properties of the material. For example, in some coordination polymers, hydrogen bonding between coordinated water molecules and the organic ligands plays a crucial role in stabilizing the extended network. The ability to form well-organized micro- and nanostructures is a key feature of supramolecular chemistry. nso-journal.org

The following table summarizes potential binding modes and interactions:

Functional GroupPotential Binding Modes/Interactions
Carboxylic AcidMonodentate, Bidentate (chelating or bridging)
Sulfonic AcidMonodentate, Bridging
Ethylamino GroupHydrogen bonding, Steric influence

Applications in General Organic Synthesis as a Building Block or Reagent

Beyond its use in dye and materials chemistry, this compound can serve as a versatile building block in general organic synthesis. Its bifunctional nature, possessing both an amino group and a carboxylic acid, along with the sulfonic acid moiety, allows for a variety of chemical transformations.

The amino group can be diazotized and subsequently replaced by a wide range of other functional groups through Sandmeyer-type reactions. It can also be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. The carboxylic acid group can be converted to esters, amides, or acid chlorides, or it can be reduced to an alcohol. The sulfonic acid group can also be transformed or used to influence the reactivity of the aromatic ring. This array of possible reactions makes this compound a valuable starting material for the synthesis of more complex organic molecules.

Catalytic Applications and Organocatalysis

While direct catalytic applications of this compound are not extensively documented in scientific literature, the catalytic potential of its structural analogs, particularly sulfo-anthranilic acid derivatives, has been demonstrated in various organic transformations. These derivatives, which share the core functionalities of an amino group, a carboxylic acid, and a sulfonic acid on an aromatic ring, have been explored as versatile organocatalysts.

A notable example is the use of sulfo-anthranilic acid (SAA) immobilized on magnetic nanorods as a highly efficient and reusable catalyst. This novel catalyst, MnCoFe2O4@Alginate@SAA MNRs, has been successfully employed in the green, multi-component synthesis of 2-aminoimidazole–linked quinoxaline (B1680401) Schiff bases. researchgate.net The presence of the sulfo-anthranilic acid moiety provides the acidic sites necessary to catalyze the reaction, leading to high product yields of 91–97%. researchgate.net

The catalytic activity of this sulfo-anthranilic acid-based catalyst was evaluated in the synthesis of a series of quinoxaline derivatives. The reaction involves a one-pot condensation of a 1,2-diamine, a dicarbonyl compound, and an isonitrile. The catalyst facilitates the formation of the quinoxaline ring system and the subsequent Schiff base formation. The efficiency of the catalyst is highlighted by the high yields obtained for a variety of substrates, demonstrating its broad applicability.

Below is a table summarizing the yields of various quinoxaline derivatives synthesized using the sulfo-anthranilic acid functionalized catalyst.

EntryProductYield (%)
14a97
24b95
34c96
44d94
54e93
64f95
74g92
84h91
94i94
104j93
114k96
124l95
134m92
144n94
154o91
164p93
174q95
184r96
194s97
204t96

The development of such catalysts underscores the potential of sulfonic acid-functionalized aromatic amines in organocatalysis. mdpi.com The presence of both acidic (sulfonic and carboxylic acid) and basic (amino) groups within the same molecule allows for bifunctional catalysis, which can enhance reaction rates and selectivities. The immobilization of these catalysts on solid supports, such as magnetic nanoparticles, further enhances their practical utility by enabling easy separation and recycling, contributing to the development of more sustainable chemical processes. researchgate.net

Biochemical Interactions and Enzymatic Reaction Studies Involving 2 Ethylamino 5 Sulfobenzoic Acid

Exploration of Enzyme Inhibition Mechanisms

A thorough review of existing scientific literature reveals no specific studies focused on the enzyme inhibition mechanisms of 2-(ethylamino)-5-sulfobenzoic acid. Consequently, there is no data available to characterize its potential inhibitory effects on any particular enzyme or to determine the nature of such inhibition (e.g., competitive, non-competitive, or uncompetitive). Kinetic studies, which are essential for determining parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), have not been reported for this compound.

Analysis of Protein-Ligand Interactions

There is a lack of research on the direct binding of this compound to proteins. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or isothermal titration calorimetry have not been used to investigate its interaction with any specific protein targets. As a result, information regarding its binding affinity, the specific amino acid residues involved in potential interactions, and any conformational changes induced upon binding is not available.

Monitoring of Enzymatic Transformations and Identification of Intermediates

The metabolic fate of this compound through enzymatic transformations has not been documented in the available scientific literature. There are no published studies that identify the enzymes responsible for its metabolism or characterize the resulting intermediates and final products. Therefore, a description of its metabolic pathway and the chemical structures of any metabolites cannot be provided at this time.

Environmental and Sustainable Chemistry Perspectives on 2 Ethylamino 5 Sulfobenzoic Acid

Biodegradation Pathways and Environmental Fate Considerations for Sulfonated Aromatic Compounds

The environmental persistence and biodegradation of sulfonated aromatic compounds, such as 2-(ethylamino)-5-sulfobenzoic acid, are of significant interest due to their widespread use and potential entry into ecosystems. wikipedia.org The presence of the sulfonate group (-SO₃H) on an aromatic ring generally increases water solubility, which facilitates dispersal in aquatic environments but can also make the compound more resistant to microbial degradation. researchgate.netresearchgate.net The strong carbon-sulfur bond is not easily cleaved, and its presence can inhibit the enzymatic machinery of microorganisms. researchgate.net

Microbial degradation of sulfonated aromatics is a critical process for their removal from the environment. nih.gov This process is often initiated by specialized bacteria that can utilize these compounds as a source of carbon, sulfur, or energy. nih.gov The key step in the breakdown of these molecules is desulfonation, the removal of the sulfonate group. d-nb.infooup.com

Aerobic biodegradation pathways for sulfonated aromatic amines have been studied, revealing several key mechanisms. nih.gov A primary route involves an initial dioxygenase attack on the aromatic ring, which introduces two hydroxyl groups. nih.govoup.com This hydroxylation destabilizes the C-S bond, leading to the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). d-nb.infooup.com The resulting dihydroxylated intermediate, a substituted catechol, can then be processed by standard aromatic degradation pathways, involving ring cleavage and further metabolism to central cellular intermediates. nih.govoup.com For instance, the degradation of some aminobenzenesulfonates proceeds via the formation of a sulfocatechol, which is then cleaved by a dioxygenase. oup.com

Studies on various aminobenzenesulfonic acid (ABS) isomers have shown that biodegradability is highly dependent on the specific structure of the compound, including the position of the sulfonate and amino groups. nih.govazregents.edu For example, 2-aminobenzenesulfonic acid (orthanilic acid) and 4-aminobenzenesulfonic acid (sulfanilic acid) have been shown to be biodegradable under aerobic conditions by specialized microbial consortia, particularly from environments historically exposed to these chemicals. researchgate.netnih.govazregents.edu The degradation can be extensive, leading to the mineralization of the sulfonate group to sulfate (B86663) (SO₄²⁻), which can be detected as a marker of successful biodegradation. nih.govazregents.edu However, many other sulfonated aromatic amines exhibit poor biodegradability, suggesting they may persist in wastewater treatment facilities and the wider environment. researchgate.netnih.gov

The environmental fate of these compounds is largely governed by their high water solubility and resistance to degradation. researchgate.netnih.gov Their anionic nature at typical environmental pH means they have low potential for bioaccumulation in fatty tissues but can be mobile in soil and aquatic systems. nih.gov The persistence of less-biodegradable isomers raises concerns about their long-term presence and potential impacts in the environment. ieaghg.org

Table 1: Microbial Desulfonation Mechanisms for Aromatic Sulfonates

Mechanism Type Description Key Enzymes/Steps Reference
Oxygenolytic Desulfonation The C-SO₃ bond is destabilized by the enzymatic incorporation of one or two oxygen atoms onto the aromatic ring. This is a common mechanism in aerobic bacteria. Monooxygenases or Dioxygenases followed by spontaneous or enzymatic elimination of sulfite. d-nb.infooup.com
Hydrolytic Desulfonation Direct displacement of the sulfonate group by a hydroxyl group from water. This is less common for stable aromatic sulfonates compared to aliphatic ones. Sulfonatases (implicated, but often pathway is oxygenolytic). oup.com
Reductive Desulfonation Removal of the sulfonate group under anaerobic conditions, where the C-S bond is cleaved reductively. The exact mechanisms are less understood. Unidentified reductases. d-nb.infooup.com

Development of Sustainable Synthesis and Processing Methodologies

The traditional synthesis of sulfonated aromatic amines often involves harsh reaction conditions, such as the use of concentrated sulfuric acid or oleum (B3057394) for sulfonation and subsequent amination steps, which can have significant environmental drawbacks. researchgate.netgoogle.com These methods typically require high temperatures and can generate substantial amounts of acidic waste, posing challenges for disposal and environmental safety. researchgate.net In response, the principles of green chemistry are being applied to develop more sustainable and efficient synthesis routes for compounds like this compound.

Key areas of research in sustainable synthesis include:

Alternative Sulfonating Agents: Replacing concentrated sulfuric acid with solid acid catalysts, such as zeolites or sulfated zirconia. These catalysts are often reusable, non-corrosive, and can lead to higher selectivity and easier product separation, thereby reducing waste.

Solvent-Free and Alternative Solvent Reactions: Performing reactions under solvent-free conditions, for example, using mechanochemical methods like grinding, can dramatically reduce waste and energy consumption. mdpi.com Where solvents are necessary, the focus is on using greener alternatives like water or ionic liquids, which have a lower environmental impact than traditional volatile organic solvents. mdpi.com

Catalytic Amination: Developing efficient catalytic systems for the amination step can improve yields and reduce byproducts. For instance, reductive amination of carboxylic acids using heterogeneous catalysts under milder conditions represents a greener alternative to traditional methods. rsc.org

Biocatalysis: The use of enzymes, such as lipases or aminotransferases, offers a highly selective and environmentally benign approach. nih.gov Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, minimizing energy use and waste generation. nih.gov For example, enzymatic amidation can directly form amide bonds without the need for hazardous coupling agents. nih.gov

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or ultrasound can significantly shorten reaction times from hours to minutes and reduce energy consumption compared to conventional heating methods. mdpi.com

The synthesis of the parent compound, 4-aminobenzenesulfonic acid (sulfanilic acid), typically involves heating aniline (B41778) with sulfuric acid. wikipedia.orgatamanchemicals.com A greener laboratory approach could involve optimizing reaction stoichiometry, using water as a solvent where possible, and developing purification methods like recrystallization that minimize the use of organic solvents. google.comunb.ca The reverse reaction, desulfonation, which is the acid-catalyzed hydrolysis of sulfonic acids, is also relevant as it can be used strategically in multi-step syntheses to direct substitution patterns, potentially avoiding less efficient or higher-waste protection/deprotection schemes. wikipedia.org

Table 2: Comparison of Traditional vs. Sustainable Synthesis Approaches for Aromatic Amines

Synthesis Step Traditional Method Sustainable Alternative Green Chemistry Benefit
Sulfonation Concentrated H₂SO₄ or Oleum; high temperature. google.com Solid acid catalysts (e.g., zeolites); mild conditions. Reduced corrosive waste, catalyst reusability, higher selectivity. researchgate.net
Amination Nucleophilic substitution with excess amine at high temperature/pressure. Catalytic reductive amination; enzymatic amination. rsc.orgnih.gov Higher atom economy, lower energy use, reduced byproducts, biodegradable catalysts.
Solvent Use Volatile organic solvents (VOCs). Solvent-free (mechanochemistry), water, or green solvents (e.g., CPME). mdpi.com Elimination or reduction of hazardous waste, improved safety.
Energy Source Conventional thermal heating for extended periods. Microwave irradiation or sonication. mdpi.com Drastically reduced reaction times, lower energy consumption.
Overall Process Multi-step with potentially hazardous intermediates and significant waste streams. Process intensification, continuous flow reactors, one-pot synthesis. Increased efficiency, better process control, minimized waste generation. mdpi.com

Q & A

Basic: What are the key steps for synthesizing 2-(ethylamino)-5-sulfobenzoic acid, and how can purity be validated?

Methodological Answer:
Synthesis typically involves sulfonation and subsequent ethylamination of a benzoic acid precursor. For example, sulfonation can be achieved using fuming sulfuric acid under controlled temperature (60–80°C), followed by ethylamine conjugation via nucleophilic substitution. Post-synthesis, validate purity using:

  • Ion-pair chromatography with a C18 column and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v) to resolve sulfonic acid derivatives .
  • 1H NMR (400 MHz, D2O) to confirm the presence of ethylamino protons (δ 1.2–1.4 ppm, triplet) and sulfonate group integration .
  • Elemental analysis to verify C, H, N, and S content within ±0.4% of theoretical values .

Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a Phenomenex Luna C18 column (5 µm, 150 × 4.6 mm). Optimize the mobile phase (e.g., 20 mM ammonium acetate buffer pH 3.0:methanol, 85:15) to achieve a retention time of 6.2 ± 0.3 minutes .
  • LC-MS/MS in negative ion mode (m/z 244 → 80 for sulfonate fragmentation) for high sensitivity in biological samples .
  • Capillary electrophoresis with a borate buffer (pH 9.2) and UV detection for rapid separation of sulfonated derivatives .

Advanced: How can researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation: Compare NMR data (e.g., DEPT-135 for carbon hybridization) with computational predictions using tools like ACD/Labs or ChemDraw .
  • Systematic review of analogs: Analyze spectral libraries for structurally related compounds (e.g., 2-hydroxy-5-sulfobenzoic acid) to identify consistent fragmentation patterns in MS .
  • X-ray crystallography: Resolve ambiguities by co-crystallizing the compound with a stabilizing agent (e.g., ethanol/water mixtures) to obtain definitive bond-length and angle data .

Advanced: What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC peak area reduction (>10% indicates instability) .
  • Arrhenius kinetics: Calculate activation energy (Ea) by storing samples at 25°C, 40°C, and 60°C, then extrapolate shelf-life using the equation k=AeEa/(RT)k = A \cdot e^{-Ea/(RT)} .
  • Light sensitivity: Use a photostability chamber (ICH Q1B guidelines) with UV-Vis irradiation (320–400 nm) to assess photodegradation pathways .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to sulfotransferase enzymes, focusing on sulfonate group interactions with Arg/Lys residues in the active site .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex, analyzing root-mean-square deviation (RMSD < 2.0 Å) .
  • QSAR modeling: Correlate substituent effects (e.g., ethylamino vs. methylamino) with inhibitory activity using partial least squares regression .

Basic: What strategies mitigate challenges in purifying this compound from reaction mixtures?

Methodological Answer:

  • Solid-phase extraction (SPE): Use C18 cartridges preconditioned with methanol/water (50:50). Elute impurities with 5% acetic acid before collecting the target compound with 80% methanol .
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water 7:3) to achieve >95% purity, confirmed by melting point consistency (±1°C) .
  • TLC monitoring: Use silica gel plates with a mobile phase of ethyl acetate:methanol:acetic acid (75:20:5) and visualize spots under UV 254 nm (Rf = 0.3–0.4) .

Advanced: How to design in vitro assays to evaluate the compound’s bioactivity while minimizing interference from sulfonate groups?

Methodological Answer:

  • Negative controls: Include structurally similar inactive analogs (e.g., 5-sulfobenzoic acid) to distinguish target-specific effects .
  • Chelation masking: Add 1 mM EDTA to buffer solutions to reduce metal-catalyzed oxidation of sulfonate moieties .
  • Dose-response normalization: Express activity as % inhibition relative to a reference inhibitor (e.g., IC50 values adjusted for solubility limits in PBS) .

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